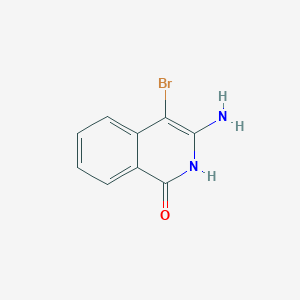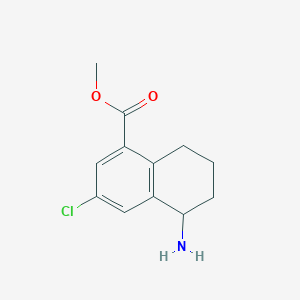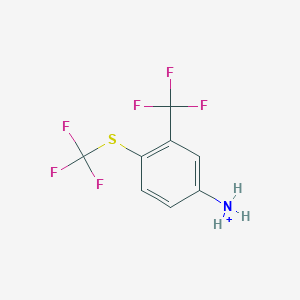
3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium is an organofluorine compound characterized by the presence of trifluoromethyl and trifluoromethylsulfanyl groups attached to a phenyl ring. This compound is of significant interest due to its unique chemical properties, including high lipophilicity and strong electron-withdrawing effects, which make it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium typically involves the trifluoromethylation of aromatic compounds. One common method is the radical trifluoromethylation of arenes using trifluoromethylating reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under radical conditions . Another approach involves the use of trifluoromethylthiolation reagents to introduce the trifluoromethylsulfanyl group onto the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium involves its interaction with molecular targets through its electron-withdrawing trifluoromethyl and trifluoromethylsulfanyl groups. These groups can modulate the reactivity and binding affinity of the compound towards various biological targets, influencing pathways related to cell signaling, enzyme inhibition, and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Trifluoromethyl-phenylammonium: Similar structure but lacks the trifluoromethylsulfanyl group.
4-Trifluoromethylsulfanyl-phenylammonium: Similar structure but lacks the trifluoromethyl group.
3-Trifluoromethyl-phenylammonium: Similar structure but lacks the trifluoromethylsulfanyl group.
Uniqueness
3-Trifluoromethyl-4-trifluoromethylsulfanyl-phenylammonium is unique due to the presence of both trifluoromethyl and trifluoromethylsulfanyl groups, which confer distinct chemical properties such as enhanced lipophilicity and electron-withdrawing effects. These properties make it particularly valuable in applications requiring high reactivity and stability .
Propriétés
Formule moléculaire |
C8H6F6NS+ |
|---|---|
Poids moléculaire |
262.20 g/mol |
Nom IUPAC |
[3-(trifluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]azanium |
InChI |
InChI=1S/C8H5F6NS/c9-7(10,11)5-3-4(15)1-2-6(5)16-8(12,13)14/h1-3H,15H2/p+1 |
Clé InChI |
KCWKHKUZKSLAGY-UHFFFAOYSA-O |
SMILES canonique |
C1=CC(=C(C=C1[NH3+])C(F)(F)F)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


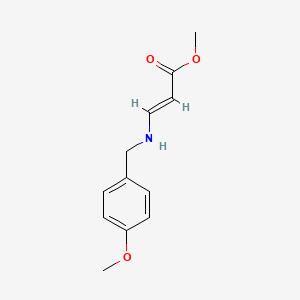
![tert-Butyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate](/img/structure/B15225118.png)

![Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate](/img/structure/B15225122.png)
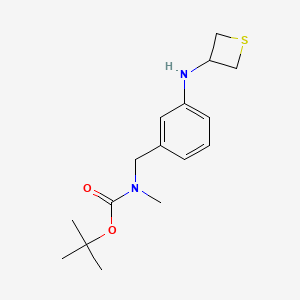
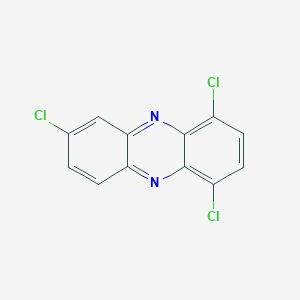

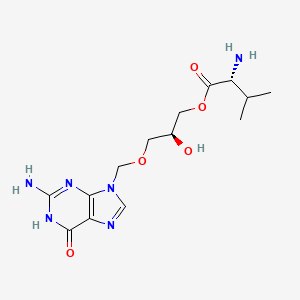
![((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B15225146.png)
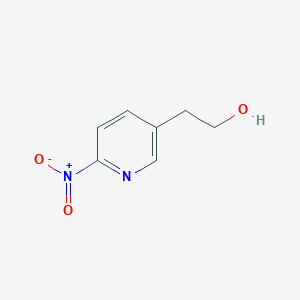
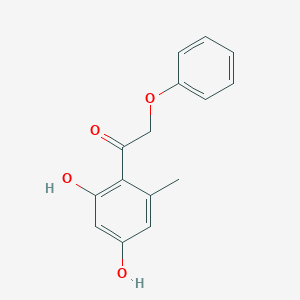
![Methyl 3-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15225165.png)
